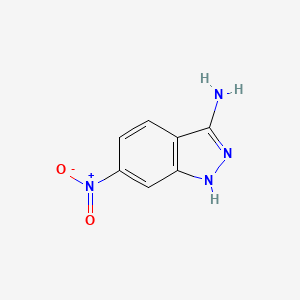

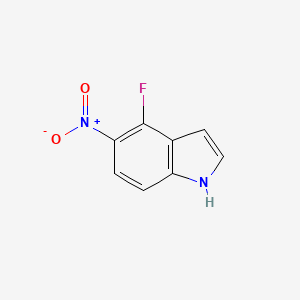

6-Nitro-1H-indazol-3-amine

Übersicht

Beschreibung

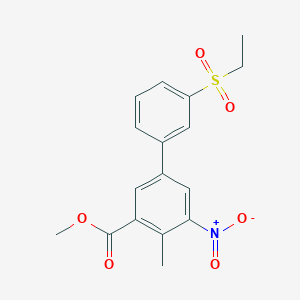

6-Nitro-1H-indazol-3-amine (also known as 6-nitroindazole) is a heterocyclic compound derived from the parent compound indazole. It has a wide range of applications in the field of science and is used in the synthesis of various organic compounds. 6-nitroindazole is a versatile compound due to its unique chemical structure and the presence of a nitro group, which gives it a range of properties that make it attractive for use in research. This article will discuss the synthesis method of 6-nitroindazole, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis through Catalysis : 6-Nitro-1H-indazol-3-amine can be synthesized efficiently via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, using nitrosobenzenes as aminating reagents. This method exhibits high efficiency and functional group tolerance under redox-neutral conditions (Wang & Li, 2016).

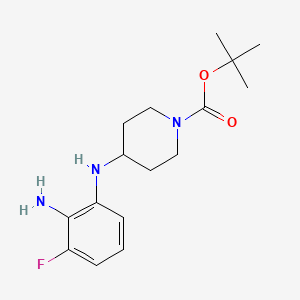

- Potassium tert-Butoxide Promoted Synthesis : An effective method for synthesizing 1-aryl-1H-indazole derivatives involves intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, facilitated by potassium tert-butoxide in dimethylformamide (DMF) at 100°C, demonstrating good yields and functional group tolerance (Esmaeili-Marandi et al., 2014).

- Microwave-Enhanced Synthesis : Microwave irradiation has been used to synthesize indazoles via nitrenes, representing an energy-efficient approach. This method uses grinding and water-based biphasic reactions for the preparation of Schiff bases, followed by reaction with triethyl phosphite under microwave conditions (Varughese, Manhas, & Bose, 2006).

Applications in Material Science and Energetic Materials

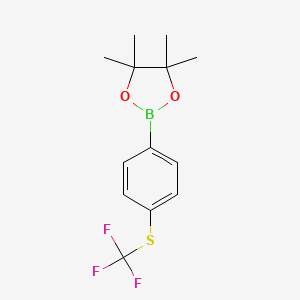

- Graphene-Based Catalysts : Research has investigated the reduction of nitro compounds, including this compound, using graphene-based catalysts. These processes are significant for the synthesis of amines, crucial in drug development, biologically active molecules, and polymers (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

- Energetic Salts Synthesis : Energetic nitrogen-rich salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine, structurally related to this compound, have been synthesized and characterized. These compounds show potential for use in explosive materials due to their high density and decomposition temperatures (Wang, Parrish, & Shreeve, 2011).

Biological Applications and Research

- Antitumor Activities : Derivatives of this compound have been synthesized and evaluated for antitumor activities. Some of these derivatives have shown promising results in preliminary bioassays, indicating potential applications in cancer therapy (Chu De-qing, 2011).

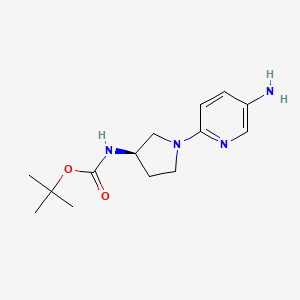

- Biological Importance of Derivatives : New derivatives of this compound, specifically 2-azetidinone derivatives, have been synthesized and tested for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These compounds have shown significant biological activities, suggesting their importance in medicinal chemistry (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Zukünftige Richtungen

Indazole derivatives, including 6-Nitro-1H-indazol-3-amine, have shown promising potential in the field of medicinal chemistry . They have been used in the development of novel anti-cancer drugs with high efficiency and low toxicity . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Wirkmechanismus

Target of Action

The primary target of 6-Nitro-1H-indazol-3-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

This compound interacts with its target, IDO1, by suppressing its protein expression . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of tryptophan along the kynurenine pathway .

Biochemical Pathways

The compound affects the kynurenine pathway , which is the primary route of tryptophan catabolism . IDO1, the target of 6-Nitro-1H-indazol-3-

Biochemische Analyse

Biochemical Properties

It is known that indazole derivatives can interact with various enzymes and proteins . For instance, some indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan .

Cellular Effects

Some indazole derivatives have shown anti-proliferative activity in cancer cells . For example, a compound structurally similar to 6-Nitro-1H-indazol-3-amine was found to suppress the expression of IDO1 protein and induce G2/M cell cycle arrest in human colorectal cancer cells .

Molecular Mechanism

Indazole derivatives have been shown to inhibit the activity of certain enzymes, such as IDO1 . This inhibition can lead to changes in gene expression and cellular signaling pathways, which may contribute to their anti-proliferative effects .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and proteins, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

The solubility of similar compounds in water and organic solvents suggests that they may be able to cross cell membranes and distribute within cells .

Subcellular Localization

The ability of similar compounds to interact with various cellular proteins suggests that they may localize to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

6-nitro-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQMGUUEHIUELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695403 | |

| Record name | 6-Nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027259-01-3 | |

| Record name | 6-Nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)

![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)